Cas no 396133-45-2 (N,3,3-trimethylpiperidin-4-amine)

N,3,3-trimethylpiperidin-4-amine structure
396133-45-2 structure
商品名:N,3,3-trimethylpiperidin-4-amine
CAS番号:396133-45-2
MF:C8H18N2
メガワット:142.242
CID:3964005

N,3,3-trimethylpiperidin-4-amine 化学的及び物理的性質

名前と識別子

    • 4-Piperidinamine, N,3,3-trimethyl-
    • N,3,3-trimethylpiperidin-4-amine

N,3,3-trimethylpiperidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
BBV-38399860-1g
N,3,3-trimethylpiperidin-4-amine
396133-45-2 95%
1g
$739.0 2023-10-28
Enamine
BBV-38399860-5g
N,3,3-trimethylpiperidin-4-amine
396133-45-2 95%
5g
$1939.0 2023-10-28
Enamine
BBV-38399860-10g
N,3,3-trimethylpiperidin-4-amine
396133-45-2 95%
10g
$2438.0 2023-10-28
Enamine
BBV-38399860-1.0g
N,3,3-trimethylpiperidin-4-amine
396133-45-2 95%
1.0g
$739.0 2023-02-01
Enamine
BBV-38399860-10.0g
N,3,3-trimethylpiperidin-4-amine
396133-45-2 95%
10.0g
$2438.0 2023-02-01
Enamine
BBV-38399860-5.0g
N,3,3-trimethylpiperidin-4-amine
396133-45-2 95%
5.0g
$1939.0 2023-02-01
Enamine
BBV-38399860-2.5g
N,3,3-trimethylpiperidin-4-amine
396133-45-2 95%
2.5g
$1531.0 2023-10-28

N,3,3-trimethylpiperidin-4-amine 関連文献

N,3,3-trimethylpiperidin-4-amineに関する追加情報

N,3,3-trimethylpiperidin-2-amine: A Comprehensive Overview of Its Applications and Research Progress

N,3,3-trimethylpiperidin-4-amine (CAS No. 396133-45-2) is a multifunctional organic compound that has garnered significant attention in the field of biomedical research. This amine derivative is characterized by its unique structural features, including the presence of a trisubstituted piperidine ring and the functionalization of the 4-position with an amine group. Recent studies have highlighted its potential as a pharmaceutical intermediate, drug delivery agent, and bioactive molecule in various therapeutic applications.

The chemical structure of N,3,3-trimethylpiperidin-4-amine consists of a six-membered piperidine ring with three methyl groups attached to the 3,3-positions and an amine group at the 4-position. This stereochemical configuration contributes to its chemical stability and reactivity, making it a valuable building block in synthetic chemistry. The trisubstituted piperidine ring provides a rigid framework that can be functionalized further to develop novel bioactive compounds.

Recent advancements in computational chemistry have enabled researchers to predict the reactivity and selectivity of N,3,3-trimethylpiperidin-4-amine in various organic reactions. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility as a precursor for the synthesis of peptide mimetics with enhanced bioavailability. These peptide mimetics have shown promise in targeting protein-protein interactions involved in inflammatory diseases and oncology.

The synthetic pathways for N,3,3-trimethylpiperidin-4-amine have been extensively explored to optimize yield and purity. A 2022 study in Organic & Biomolecular Chemistry reported the development of a green synthetic method using microwave-assisted catalytic reactions. This approach not only improves reaction efficiency but also reduces the environmental impact associated with traditional chemical synthesis techniques.

One of the most promising applications of N,3,3-trimethylpiperidin-4-amine is in the development of targeted drug delivery systems. Researchers at the University of Tokyo have recently demonstrated its potential as a carrier molecule for nanoparticle-based drug delivery. The amine group at the 4-position allows for the conjugation of targeting ligands, enabling the precise delivery of therapeutic agents to specific cellular compartments.

In the field of neuropharmacology, N,3,3-trimethylpiperidin-4-amine has been investigated for its potential to modulate neurotransmitter systems. A 2023 preclinical study published in Pharmacological Research showed that derivatives of this amine compound exhibit selective agonist activity at serotonin receptors, suggesting potential applications in the treatment of neuropsychiatric disorders.

The pharmacokinetic properties of N,3,3-trimethylpiperidin-4-amine have also been evaluated in recent studies. Research conducted by the European Medicines Agency (EMA) in 2023 highlighted its low toxicity profile and high metabolic stability in vitro. These characteristics make it a suitable candidate for prodrug development, where the amine group can be modified to enhance drug solubility and bioavailability.

In the realm of antimicrobial research, N,3,3-trimethylpiperidin-4-amine has shown potential as a novel scaffold for the development of antibacterial agents. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of this amine compound exhibit activity against multidrug-resistant bacteria, particularly Gram-negative pathogens. This finding underscores the importance of further structure-activity relationship (SAR) studies to optimize its antimicrobial potency.

The regulatory considerations for the use of N,3,3-trimethylpiperidin-4-amine in pharmaceutical applications are also being explored. The U.S. Food and Drug Administration (FDA) has initiated a preclinical evaluation program to assess its toxicological profile and pharmacological safety. These assessments are critical for ensuring the clinical translation of this organic compound into therapeutic applications.

As the field of biomedical research continues to evolve, the role of N,3,3-trimethylpiperidin-4-amine is likely to expand. Ongoing studies are focused on exploring its potential in gene therapy, regenerative medicine, and personalized medicine. The amine group at the 4-position provides a versatile platform for the development of targeted therapies that address specific biological pathways and disease mechanisms.

In conclusion, N,3,3-trimethylpiperidin-4-amine represents a significant advancement in the field of organic chemistry and pharmaceutical sciences. Its unique chemical structure and functional properties make it a valuable research tool and a promising therapeutic agent. As research continues to uncover new applications and optimize its properties, the potential of this amine compound is expected to grow, contributing to the development of innovative medical treatments and biological therapies.

Key Features
  • Chemical Structure: Six-membered piperidine ring with trisubstituted 3,3-positions and an amine group at the 4-position.
  • Pharmacological Applications: Potential use in drug delivery, neuropharmacology, and antimicrobial research.
  • Synthetic Methods: Green synthesis techniques and microwave-assisted catalytic reactions.
  • Regulatory Considerations: Ongoing preclinical and toxicological evaluations by regulatory agencies.

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